molecular formula C6H13NO2 B078625 5-Amino-2-methylpentanoic acid CAS No. 10483-16-6

5-Amino-2-methylpentanoic acid

Cat. No.: B078625
CAS No.: 10483-16-6
M. Wt: 131.17 g/mol
InChI Key: UTJLXEIPEHZYQJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-methyl-valeric acid can be achieved through several methods. One common approach involves the alkylation of 5-aminovaleric acid with methyl iodide under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 5-aminovaleric acid in a suitable solvent such as ethanol.
  • Add a base, such as sodium hydroxide, to the solution.
  • Introduce methyl iodide to the reaction mixture.
  • Stir the mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods: Industrial production of 5-amino-2-methyl-valeric acid often involves the use of biotechnological processes. Engineered strains of Corynebacterium glutamicum have been employed to produce this compound from renewable feedstocks such as glucose and xylose. The fermentation process involves the expression of specific genes that enable the conversion of these sugars into 5-amino-2-methyl-valeric acid .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides, esters, and other substituted products.

Scientific Research Applications

5-Amino-2-methylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-2-methyl-valeric acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an analog of naturally occurring amino acids, influencing protein synthesis and metabolic pathways. The compound may also interact with neurotransmitter receptors, modulating synaptic transmission and neuronal activity .

Comparison with Similar Compounds

    5-Aminovaleric acid: Similar structure but lacks the methyl group at the second position.

    Valine: An essential amino acid with a similar carbon backbone but different functional groups.

    Isoleucine: Another essential amino acid with a branched-chain structure.

Uniqueness: 5-Amino-2-methylpentanoic acid is unique due to the presence of both an amino group and a methyl group on the valeric acid backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

10483-16-6

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

5-amino-2-methylpentanoic acid

InChI

InChI=1S/C6H13NO2/c1-5(6(8)9)3-2-4-7/h5H,2-4,7H2,1H3,(H,8,9)

InChI Key

UTJLXEIPEHZYQJ-UHFFFAOYSA-N

SMILES

CC(CCCN)C(=O)O

Canonical SMILES

CC(CCCN)C(=O)O

Origin of Product

United States

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